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Abstract
TG-003 is a small molecule inhibitor with high potency and selectivity for the Cdc2-like kinase

(CLK) family, particularly CLK1 and CLK4. By competitively binding to the ATP-binding pocket

of these kinases, TG-003 effectively prevents the phosphorylation of serine/arginine-rich (SR)

proteins, crucial regulators of pre-mRNA splicing. This inhibition leads to significant alterations

in alternative splicing events, making TG-003 a valuable tool for studying splicing regulation

and a potential therapeutic agent for diseases driven by aberrant splicing. This guide provides

a comprehensive overview of the mechanism of action of TG-003, detailed experimental

protocols for its study, and quantitative data on its activity.

Introduction
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the

production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a

single gene. This intricate mechanism is tightly regulated by a host of splicing factors, among

which the serine/arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR

proteins, controlled by kinases such as the Cdc2-like kinase (CLK) family, is critical for their

function in spliceosome assembly and splice site selection.[1] Dysregulation of this process is

implicated in a wide range of human diseases, including cancer and neurodegenerative

disorders.
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TG-003 has emerged as a potent and selective inhibitor of the CLK family of kinases.[1] Its

ability to modulate the phosphorylation of SR proteins and thereby alter alternative splicing

patterns has made it an invaluable chemical probe for dissecting the complexities of splicing

regulation. Furthermore, its potential to correct aberrant splicing events has generated

significant interest in its therapeutic applications.

Mechanism of Action
The primary mechanism of action of TG-003 is the inhibition of CLK family kinases. It acts as

an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of a

phosphate group to its substrates, the SR proteins.[2]
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Caption: TG-003 inhibits CLK1/4, preventing SR protein phosphorylation and altering splicing.
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The key steps in the mechanism of action are:

Inhibition of CLK Kinases: TG-003 directly inhibits the catalytic activity of CLK1 and CLK4.[1]

Reduction of SR Protein Phosphorylation: This inhibition prevents the phosphorylation of

multiple serine residues within the arginine/serine-rich (RS) domains of SR proteins.[2]

Alteration of SR Protein Function: Hypophosphorylated SR proteins exhibit altered

subcellular localization, often leading to their accumulation in nuclear speckles, and have a

reduced ability to recruit spliceosomal components to pre-mRNA.[1]

Modulation of Alternative Splicing: The change in SR protein activity leads to a shift in splice

site selection, resulting in the inclusion or exclusion of specific exons in the mature mRNA.[3]

Quantitative Data
The inhibitory activity of TG-003 against various kinases has been determined through in vitro

kinase assays.

Kinase IC50 (nM) Reference

CLK1 20 [1]

CLK2 200 [1]

CLK3 >10,000 [1]

CLK4 15 [1]

DYRK1A 24

DYRK1B 34

Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory effect of TG-003 on CLK kinase activity.

Experimental Workflow:
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Caption: Workflow for in vitro kinase assay to determine TG-003 IC50.

Materials:

Recombinant human CLK1 or CLK4

SR protein substrate (e.g., recombinant ASF/SF2)

TG-003

[γ-³²P]ATP

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

SDS-PAGE gels

Phosphorimager or X-ray film

Procedure:

Prepare serial dilutions of TG-003 in DMSO.

In a microcentrifuge tube, combine the recombinant CLK kinase, SR protein substrate, and

the desired concentration of TG-003 in kinase buffer.

Pre-incubate the mixture at 30°C for 10 minutes.
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Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for 30 minutes.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the

phosphorylated substrate.

Quantify the band intensities to determine the extent of inhibition and calculate the IC50

value.

Cellular Alternative Splicing Assay (RT-PCR)
This protocol is used to assess the effect of TG-003 on the alternative splicing of a specific

gene in cultured cells.

Experimental Workflow:
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Caption: Workflow for analyzing alternative splicing changes using RT-PCR.

Materials:

Cell line of interest (e.g., HeLa, HEK293)

Cell culture medium and supplements

TG-003
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RNA extraction kit

Reverse transcriptase and associated reagents for cDNA synthesis

PCR primers flanking the alternatively spliced exon of the target gene

Taq DNA polymerase and PCR buffer

Agarose gel and electrophoresis equipment

Procedure:

Seed cells in appropriate culture plates and allow them to adhere and grow.

Treat the cells with various concentrations of TG-003 or vehicle (DMSO) for the desired time

period.

Isolate total RNA from the cells using a commercial kit.

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

Perform PCR using primers that flank the alternatively spliced exon of interest.

Separate the PCR products on an agarose gel.

Visualize the bands corresponding to the different splice isoforms and quantify their relative

abundance to determine the effect of TG-003 on splicing.[4]

Western Blot for Phosphorylated SR Proteins
This protocol allows for the detection of changes in the phosphorylation status of SR proteins in

response to TG-003 treatment.

Materials:

Cell line of interest

TG-003
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Lysis buffer containing phosphatase inhibitors

Primary antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR [mAb

104]) and total SR proteins

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Treat cells with TG-003 as described in the RT-PCR protocol.

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the

phosphorylation state of proteins.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody that recognizes the phosphorylated form of

a specific SR protein or a pan-phospho-SR antibody.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against the total SR protein.[2]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12193706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TG-003 is a powerful research tool for investigating the role of CLK kinases and SR protein

phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it

suitable for both in vitro and in-cell studies. The experimental protocols provided in this guide

offer a starting point for researchers aiming to explore the effects of TG-003 on their specific

biological systems. Further investigation into the therapeutic potential of TG-003 and other CLK

inhibitors is warranted for a variety of diseases characterized by splicing dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/product/b1682776?utm_src=pdf-custom-synthesis
https://digoxigenin-11-utp.com/index.php?g=Wap&m=Article&a=detail&id=10787
https://pmc.ncbi.nlm.nih.gov/articles/PMC12193706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12193706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580995/
https://www.researchgate.net/publication/277333544_Increased_Serine-Arginine_SR_Protein_Phosphorylation_Changes_Pre-mRNA_Splicing_in_Hypoxia/fulltext/5f506582458515e96d25a778/Increased-Serine-Arginine-SR-Protein-Phosphorylation-Changes-Pre-mRNA-Splicing-in-Hypoxia.pdf
https://www.benchchem.com/product/b1682776#tg-003-mechanism-of-action-on-alternative-splicing
https://www.benchchem.com/product/b1682776#tg-003-mechanism-of-action-on-alternative-splicing
https://www.benchchem.com/product/b1682776#tg-003-mechanism-of-action-on-alternative-splicing
https://www.benchchem.com/product/b1682776#tg-003-mechanism-of-action-on-alternative-splicing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1682776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

